REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15](S)=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1CCC2[N:32]=[N:33]C(Cl)=CC=2C1)(=O)C1C=CC=CC=1.NC(N)=S>>[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15]([NH:32][NH2:33])=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)S)CC1
|
Name
|
Example 41 ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)Cl)CC1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be obtained in a manner analogous to
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture with ice
|
Type
|
CUSTOM
|
Details
|
the compound precipitates
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |